Amino-PEG4-Boc

Catalog No.
S518593
CAS No.
581065-95-4
M.F
C15H31NO6
M. Wt
321.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG4-Boc

CAS Number

581065-95-4

Product Name

Amino-PEG4-Boc

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C15H31NO6

Molecular Weight

321.41 g/mol

InChI

InChI=1S/C15H31NO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13,16H2,1-3H3

InChI Key

PKESARRNSGIDRD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amino-PEG4-t-butyl ester

The exact mass of the compound tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is 321.2151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amino-PEG4-Boc is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker designed for precision in multi-step chemical syntheses. It features a free primary amine for immediate conjugation and a tert-butyloxycarbonyl (Boc)-protected amine at the other terminus. This structure provides a discrete, hydrophilic 4-unit PEG spacer, crucial for improving the solubility and pharmacokinetic properties of conjugated molecules like peptides, proteins, and small-molecule drugs. Its primary procurement value lies in enabling controlled, stepwise conjugation strategies where precise spacing and orthogonal chemical reactivity are paramount.

Substituting Amino-PEG4-Boc with seemingly similar alternatives introduces significant process and performance risks. Using a linker with a different PEG length (e.g., PEG3 or PEG5) can critically alter the spatial distance between conjugated moieties, potentially abolishing biological activity in systems like PROTACs or ADCs where linker length is a key optimization parameter. Choosing a linker with a different protecting group, such as Fmoc, forces a complete change in deprotection chemistry from mild acid (for Boc) to mild base, creating incompatibilities with other acid- or base-sensitive functional groups in the synthesis. Employing the unprotected diamine (H2N-PEG4-NH2) for cost savings leads to statistical mixtures of un-, mono-, and di-substituted products, requiring complex purification and lowering the yield of the desired mono-functionalized intermediate. Finally, substituting with more hydrophobic alkyl linkers can decrease aqueous solubility, increase non-specific binding, and lead to aggregation of the final conjugate.

Process Compatibility: Enables Orthogonal Synthesis with Acid-Labile Boc Protection

The Boc protecting group is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable to basic conditions. In contrast, the commonly substituted Fmoc protecting group is removed under basic conditions (e.g., piperidine) but is stable to acid. This chemical orthogonality is a critical process parameter. For syntheses involving base-sensitive moieties, the Boc group on Amino-PEG4-Boc allows for selective deprotection without compromising the integrity of other components, a key advantage over Fmoc-protected alternatives.

Evidence DimensionDeprotection Conditions
Target Compound DataMild Acid (e.g., TFA, pH 1-2)
Comparator Or BaselineAmino-PEG4-Fmoc: Mild Base (e.g., 20% piperidine in DMF, pH 10-12)
Quantified DifferenceChemically orthogonal cleavage conditions
ConditionsStandard solid-phase or solution-phase synthesis

This allows for precise, stepwise synthetic routes, preventing side reactions and protecting sensitive functional groups elsewhere in the molecule, which is a primary procurement consideration for complex syntheses.

Precursor Suitability: Guarantees Regioselectivity over Unprotected Diamines

Using a mono-protected linker like Amino-PEG4-Boc ensures that conjugation occurs exclusively at the free primary amine, leading to a single, well-defined product with near-quantitative regioselectivity (>95%). Attempting a mono-conjugation on the cheaper, unprotected comparator, H2N-PEG4-NH2, inevitably results in a statistical mixture of unreacted starting material, the desired mono-adduct, and the undesired di-adduct. This necessitates extensive and often difficult chromatographic purification, leading to lower overall yields and higher downstream processing costs.

Evidence DimensionRegioselectivity of Mono-conjugation
Target Compound Data>95% (single product)
Comparator Or BaselineH2N-PEG4-NH2: Statistical mixture (multiple products requiring purification)
Quantified DifferenceAvoidance of statistical product mixtures
ConditionsStandard amine acylation or alkylation reactions

Procuring the mono-protected version simplifies the synthetic workflow, eliminates costly purification steps, and improves the overall yield and reproducibility of the target molecule.

Improved Handling & Performance: Enhanced Aqueous Solubility vs. Alkyl Linkers

The ethylene glycol units of the PEG4 spacer impart significant hydrophilicity, which is critical for maintaining the aqueous solubility of conjugated biomolecules and hydrophobic small-molecule drugs. In contrast, alkyl chain linkers of a similar length are hydrophobic and tend to decrease the solubility of the final conjugate, often leading to aggregation and handling issues. For example, a datasheet for Amino-PEG4-Boc lists it as freely soluble in water (140 g/L), a property not shared by analogous long-chain alkyl diamines. This enhanced solubility improves formulation options, reduces non-specific binding in assays, and is a key strategy for developing stable, high drug-to-antibody ratio (DAR) ADCs.

Evidence DimensionAqueous Solubility
Target Compound DataHigh (e.g., 140 g/L at 25 °C for the core structure)
Comparator Or BaselineEquivalent length alkyl linkers (e.g., dodecanediamine): Low/Insoluble
Quantified DifferenceOrders of magnitude higher water solubility
ConditionsAqueous buffers, physiological conditions

Superior solubility simplifies handling during synthesis and purification, prevents aggregation in final formulations, and leads to more reliable performance in aqueous biological systems.

Precursor for PROTACs and Molecular Glues

The defined length of the PEG4 spacer is frequently used in PROTAC linker optimization studies to achieve the ideal spatial orientation between a target protein and an E3 ligase for efficient ternary complex formation. The Boc-protected amine allows for stepwise, directional synthesis, first attaching the E3 ligase ligand and then, after deprotection, the target-binding warhead (or vice-versa).

Development of Antibody-Drug Conjugates (ADCs)

In ADC development, this linker serves multiple roles. Its hydrophilicity helps to counteract the hydrophobicity of potent payloads, enabling higher drug-to-antibody ratios without causing aggregation. The orthogonal Boc/amine ends allow for controlled conjugation to either the antibody or the drug, simplifying the synthesis of a well-defined, homogeneous ADC product.

Surface Modification and Bioconjugation

The linker is used to attach proteins, peptides, or small molecules to surfaces (e.g., biosensors, nanoparticles) for biomedical diagnostics and research. The hydrophilic PEG spacer reduces non-specific protein adsorption to the surface, while the mono-protected nature ensures controlled, stepwise attachment, first to the surface and subsequently to the desired biomolecule after deprotection.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

321.21513771 Da

Monoisotopic Mass

321.21513771 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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